Cas no 529-23-7 (2-Aminobenzaldehyde)

2-Aminobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Aminobenzaldehyde
- 3-Aminobenzaldehyde
- 2-amino-benzaldehyd
- 2-Aminobenzaldeyhde
- 2-Formylaniline Anthranilaldehyde o-Aminobenzaldehyde
- 4-AcetaMidophenylboronic acid
- amino-benzaldehyde
- ANTHRANILALDEHYDE
- anthranylaldehyde
- Benzaldehyde,2-amino
- o-Amino Benzaldehyde 2-Amino Benzaldehyde
- O-AMINOBENZALDEHYDE
- ORTHO-AMINOBENZALDEHYDE
- 2-Formylaniline
- Benzaldehyde, 2-amino-
- 2-amino-benzaldehyde
- aminobenzaldehyde
- anthranil aldehyde
- O-amino benzaldehyde
- Benzaldehyde, amino-
- PubChem15692
- 2-ABA
- ghl.PD_Mitscher_leg0.1278
- BCP07330
- STL280125
- m-Amino benzaldehyde
- Ortho aminobenzaldehyde
- SCHEMBL14562109
- InChI=1/C7H7NO/c8-7-4-2-1-3-6(7)5-9/h1-5H,8H2
- 2-Formylaniline, Anthranilaldehyde, o-Aminobenzaldehyde
- AI3-52264
- FXWFZIRWWNPPOV-UHFFFAOYSA-
- SY024955
- CS-W007486
- EN300-118143
- AKOS006221234
- doi:10.14272/FXWFZIRWWNPPOV-UHFFFAOYSA-N.1
- EG769PG2AX
- AMY4000
- DTXSID6060183
- MFCD00007709
- J-508021
- GS-3280
- 10.14272/FXWFZIRWWNPPOV-UHFFFAOYSA-N.1
- Q21099244
- SCHEMBL25505
- 529-23-7
- 2-Aminobenzaldehyde, >=98%
- UNII-EG769PG2AX
- Z3034936011
- FT-0601048
- EINECS 208-454-3
- NS00032615
- DTXCID4041317
- aniline, 2-formyl-
- BBL100092
- DB-005184
-
- MDL: MFCD00007709
- インチ: 1S/C7H7NO/c8-7-4-2-1-3-6(7)5-9/h1-5H,8H2
- InChIKey: FXWFZIRWWNPPOV-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1=C([H])C([H])=C([H])C([H])=C1N([H])[H]
計算された属性
- せいみつぶんしりょう: 121.05300
- どういたいしつりょう: 121.053
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 43.1
- 互変異性体の数: 5
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.1344 (rough estimate)
- ゆうかいてん: 38 ºC
- ふってん: 258.7°C at 760 mmHg
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.5323 (estimate)
- あんていせい: Unstable: reported to polymerize rapidly at room temperature. Incompatible with strong oxidizing agents, strong bases. Store at -20 C.
- PSA: 43.09000
- LogP: 1.66250
- ようかいせい: 冷水に微溶解し、エタノール、エーテル、トリクロロメタン、ベンゼンに溶解する。水蒸気と一緒に揮発し、非常に重合しやすい。
2-Aminobenzaldehyde セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
- 福カードFコード:8-10-23
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:−20°C
- セキュリティ用語:S26;S37/39
2-Aminobenzaldehyde 税関データ
- 税関コード:2922399090
- 税関データ:
中国税関コード:
2922399090概要:
2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Aminobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB153942-1 g |
Anthranilaldehyde; . |
529-23-7 | 1g |
€77.40 | 2023-05-08 | ||
abcr | AB153942-25 g |
Anthranilaldehyde; . |
529-23-7 | 25g |
€244.30 | 2023-05-08 | ||
Enamine | EN300-118143-10.0g |
2-aminobenzaldehyde |
529-23-7 | 95% | 10.0g |
$106.0 | 2023-07-07 | |
Enamine | EN300-118143-0.25g |
2-aminobenzaldehyde |
529-23-7 | 95% | 0.25g |
$19.0 | 2023-07-07 | |
Enamine | EN300-118143-0.5g |
2-aminobenzaldehyde |
529-23-7 | 95% | 0.5g |
$21.0 | 2023-07-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1034762-100g |
2-Aminobenzaldehyde |
529-23-7 | 98% | 100g |
¥2583.00 | 2024-05-10 | |
Enamine | EN300-118143-50.0g |
2-aminobenzaldehyde |
529-23-7 | 95% | 50.0g |
$323.0 | 2023-07-07 | |
eNovation Chemicals LLC | D488538-500g |
2-Aminobenzaldehyde |
529-23-7 | 95% | 500g |
$1900 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017806-100mg |
2-Aminobenzaldehyde |
529-23-7 | 98% | 100mg |
¥73 | 2023-04-17 | |
Apollo Scientific | OR313018-1g |
2-Aminobenzaldehyde |
529-23-7 | 1g |
£15.00 | 2025-02-19 |
2-Aminobenzaldehyde サプライヤー
2-Aminobenzaldehyde 関連文献
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1. 1,2,3-BenzotriazinesBrian M. Adger,Steven Bradbury,Martin Keating,Charles W. Rees,Richard C. Storr,Michael T. Williams J. Chem. Soc. Perkin Trans. 1 1975 31
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Seok Ho Kang,Miok Kim,Hyung-Kun Lee,Kimoon Kim Chem. Commun. 1999 93
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3. The structures of the anhydro-polymers of 2-aminobenzaldehydeAdrien Albert,Hiroshi Yamamoto J. Chem. Soc. B 1966 956
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Hasan A. Khan,Kevin G. M. Kou,Vy M. Dong Chem. Sci. 2011 2 407
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Kentaro Okuma,Tomohiro Koga,Saori Ozaki,Yutaro Suzuki,Kenta Horigami,Noriyoshi Nagahora,Kosei Shioji,Masatora Fukuda,Masanobu Deshimaru Chem. Commun. 2014 50 15525
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Marlena Pi?ta,Jacek K?dzia,Anna Janecka,Dorota K. Pomorska,Marek Ró?alski,Urszula Krajewska,Tomasz Janecki RSC Adv. 2015 5 78324
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Salima Bouarfa,Philippe Jéhan,William Erb,Olivier Mongin,Fran?ois-Hugues Porée,Thierry Roisnel,Ghenia Bentabed-Ababsa,Nicolas Le Yondre,Florence Mongin New J. Chem. 2021 45 14414
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Neeraj Kumar Mishra,Mijin Jeon,Yongguk Oh,Hyeim Jo,Jihye Park,Sangil Han,Satyasheel Sharma,Sang Hoon Han,Young Hoon Jung,In Su Kim Org. Chem. Front. 2017 4 241
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Jiao-li Ma,Xu-ming Zhou,Jia-lin Chen,Jie-xin Shi,Hui-cheng Cheng,Peng-hu Guo,Hong-bing Ji Org. Biomol. Chem. 2022 20 7554
-
Akram Bagherinejad,Abdolali Alizadeh Org. Biomol. Chem. 2022 20 7188
2-Aminobenzaldehydeに関する追加情報
Comprehensive Guide to 2-Aminobenzaldehyde (CAS No. 529-23-7): Properties, Applications, and Innovations
2-Aminobenzaldehyde (CAS No. 529-23-7), a versatile organic compound, has garnered significant attention in pharmaceutical, agrochemical, and material science research. This aromatic aldehyde, characterized by its amino group and aldehyde functionality, serves as a critical building block in synthetic chemistry. Its molecular formula, C7H7NO, and distinct yellow crystalline appearance make it easily identifiable in laboratory settings. Researchers often explore its reactivity and derivative synthesis potential, particularly in heterocyclic compound formation.
In recent years, the demand for 2-Aminobenzaldehyde derivatives has surged due to their applications in drug discovery and fluorescent probes. A trending topic in 2024 is its role in developing bioimaging agents, where its ability to form Schiff bases with amines is exploited for cellular labeling. Google Trends data reveals growing searches for "2-Aminobenzaldehyde synthesis" and "CAS 529-23-7 solubility," reflecting user interest in its practical handling. The compound’s solubility in ethanol and moderate stability under nitrogen atmospheres are frequently discussed in forums.
From an industrial perspective, 2-Aminobenzaldehyde is pivotal in manufacturing quinaldine derivatives, which are precursors to dyes and corrosion inhibitors. Environmental scientists also investigate its biodegradation pathways, aligning with the global push for green chemistry. A 2023 study highlighted its enzymatic oxidation by Pseudomonas species, a hotspot for sustainable degradation research. SEO-optimized queries like "eco-friendly 2-Aminobenzaldehyde applications" or "CAS 529-23-7 safety data" underscore these interdisciplinary connections.
Innovations in catalysis have further elevated the compound’s profile. For instance, its use in asymmetric organocatalysis for constructing chiral molecules is a breakthrough in pharmaceutical intermediates. Users frequently ask, "Is 2-Aminobenzaldehyde light-sensitive?"—addressing storage concerns. Proper storage in amber vials at 2–8°C is recommended to prevent photodegradation, a detail often missing from vendor specifications but critical for reproducibility.
The compound’s spectral properties (UV-Vis λmax ~370 nm) make it valuable in photophysical studies. Recent patents describe its incorporation into OLED materials, tapping into the booming demand for energy-efficient displays. Meanwhile, academic searches for "2-Aminobenzaldehyde NMR peaks" or "CAS 529-23-7 IR spectrum" indicate robust analytical interest. Cross-referencing these with HPLC purity methods ensures quality control in commercial batches.
In summary, 2-Aminobenzaldehyde (CAS No. 529-23-7) bridges fundamental research and industrial innovation. Its adaptability across material science, biochemistry, and organic synthesis positions it as a compound of enduring relevance. As AI-driven drug design accelerates, expect deeper dives into its structure-activity relationships—a topic poised to dominate future literature.
529-23-7 (2-Aminobenzaldehyde) 関連製品
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